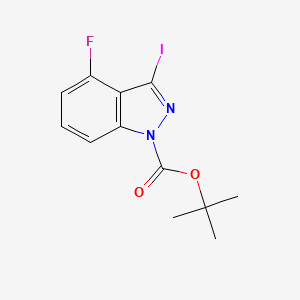

1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester

Description

Properties

Molecular Formula |

C12H12FIN2O2 |

|---|---|

Molecular Weight |

362.14 g/mol |

IUPAC Name |

tert-butyl 4-fluoro-3-iodoindazole-1-carboxylate |

InChI |

InChI=1S/C12H12FIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3 |

InChI Key |

DLCOJUFTSLCSNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)F)C(=N1)I |

Origin of Product |

United States |

Preparation Methods

Core Indazole Synthesis and Functionalization

Indazole Ring Formation via Oxidative C–H Amination

Silver(I)-mediated intramolecular oxidative C–H amination offers a robust route to 3-substituted 1H-indazoles. Arylhydrazones undergo cyclization in the presence of AgNTf₂ and Cu(OAc)₂ in 1,2-dichloroethane at 80°C for 24 hours, yielding 1H-indazole carboxylates. For example, methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate was synthesized in 72% yield under these conditions. Adapting this method, a 4-fluoro-3-iodo-substituted arylhydrazone precursor could be cyclized to form the indazole core.

Direct Iodination and Fluorination

Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in acetic acid, while fluorination at the 4-position may employ electrophilic fluorinating agents like Selectfluor®. For instance, 3-iodo-1H-indazole derivatives were prepared via iodination of pre-formed indazoles. Computational studies suggest that directing groups (e.g., esters) enhance regioselectivity during halogenation.

Esterification of the Carboxylic Acid Moiety

Protection with Di-tert-butyl Dicarbonate

The tert-butyl ester group is introduced via reaction of the indazole-1-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine. This method achieved a 93% yield for tert-butyl 5-fluoro-3-iodo-1H-indazole-1-carboxylate (CAS 944904-49-8).

Representative Procedure:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | Boc₂O (1.2 equiv), DMAP (0.1 equiv), Et₃N (2.0 equiv), THF, 20°C | 93% |

Integrated Synthetic Pathway

Combining the above steps, a plausible route is:

- Indazole Core Formation : Cyclize 4-fluoro-3-iodo-substituted arylhydrazones via Ag(I)-mediated oxidative C–H amination.

- Carboxylic Acid Generation : Oxidize a methyl or hydroxymethyl group at position 1 to the carboxylic acid using KMnO₄ or CrO₃.

- Esterification : Treat with Boc₂O and DMAP in THF.

Optimization Considerations:

- Solvent : THF or dichloromethane for esterification.

- Catalyst : DMAP accelerates Boc protection.

- Temperature : Room temperature (20–25°C) minimizes side reactions.

Comparative Analysis of Methods

Challenges and Solutions

- Regioselectivity : Use directing groups (e.g., esters) to control iodination/fluorination positions.

- Steric Hindrance : tert-Butyl esters mitigate steric effects during cyclization.

- Side Reactions : Add radical scavengers (e.g., TEMPO) to suppress undesired pathways.

Chemical Reactions Analysis

1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The presence of the iodine atom makes it susceptible to nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine atom with an azide group.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.

Cyclization Reactions: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as an anti-inflammatory and antimicrobial agent.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indazole derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways.

Pathway Modulation: By inhibiting these enzymes, the compound can modulate signaling pathways involved in cancer cell proliferation and inflammation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester

- CAS Registry Number : 518990-29-9

- Molecular Formula : C₁₂H₁₂FIN₂O₂

- Molecular Weight : 362.14 g/mol .

Structural Features: The compound features an indazole core substituted with fluorine at position 4 and iodine at position 3. The 1-carboxylic acid group is esterified with a tert-butyl (1,1-dimethylethyl) group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical intermediates and organocatalysis .

Comparison with Structural Analogs

1H-Indazole-1-carboxylic acid, 5-nitroso-, 1,1-dimethylethyl ester

Key Differences :

- Substituents: Replaces the 4-fluoro and 3-iodo groups with a 5-nitroso (-NO) group.

- Impact: The nitroso group is a strong electron-withdrawing moiety, increasing reactivity in electrophilic substitution reactions compared to the halogenated target compound.

1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester

Key Differences :

- Substituents : Chlorine replaces fluorine at position 4.

- The higher molecular weight may also affect crystallization behavior .

tert-Butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate

Key Differences :

- Substituents: A cyano (-CN) group at position 6.

- Impact: The cyano group’s strong electron-withdrawing nature increases polarity, improving solubility in polar solvents. This modification is advantageous in coupling reactions for synthesizing heterocyclic pharmaceuticals .

1H-Indazole-1-carboxylic acid, 5-(bromomethyl)-, 1,1-dimethylethyl ester

Key Differences :

- Substituents : Bromomethyl (-CH₂Br) at position 5.

- Impact : The bromine atom introduces a reactive site for nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling), enabling diversification of the indazole scaffold. However, bromine’s higher atomic weight increases molecular mass and may reduce stability under light .

1H-Benzimidazole-1-carboxylic acid, 6-fluoro-4-iodo-, 1,1-dimethylethyl ester

Key Differences :

- Core Structure : Benzimidazole replaces indazole.

- Impact : The benzimidazole core alters aromatic π-electron distribution, affecting binding affinity in kinase inhibitors. Despite identical substituents (fluoro and iodo), the heterocyclic change may reduce metabolic stability compared to indazole derivatives .

Comparative Data Table

Research Implications

- Pharmaceutical Design: The 4-fluoro-3-iodo substitution in the target compound balances steric bulk and electronic effects, making it a versatile intermediate. Chloro and cyano analogs offer tunable solubility and reactivity for targeted drug delivery .

- Material Science : Bromomethyl and nitroso derivatives enable functionalization for polymer or catalyst synthesis .

- Metabolic Studies : Benzimidazole analogs highlight the role of core heterocycles in pharmacokinetics .

Biological Activity

1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. Indazoles are known for their potential in medicinal chemistry, particularly as scaffolds for drug development due to their ability to interact with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C10H10FINO2

- Molecular Weight : 307.20 g/mol

- CAS Number : 518990-29-9

This compound features a fluorine atom at the 4-position and an iodine atom at the 3-position of the indazole ring, which may influence its biological activity and pharmacokinetic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various indazole derivatives. For instance, compounds derived from indazoles have shown significant inhibitory effects against various cancer cell lines. A notable example includes:

- PLK4 Inhibition : Compounds based on indazole scaffolds have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. One derivative exhibited nanomolar inhibition against PLK4 and demonstrated efficacy in reducing tumor growth in mouse models of colon cancer .

Anti-inflammatory Properties

Indazoles have also been explored for their anti-inflammatory properties. The incorporation of halogen atoms (like fluorine and iodine) into the indazole structure has been shown to enhance anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways effectively .

The mechanisms through which indazoles exert their biological effects often involve:

- Kinase Inhibition : Many indazole derivatives act as kinase inhibitors, which are crucial in regulating cell proliferation and survival.

- Estrogen Receptor Modulation : Some indazole-based compounds have been developed as selective estrogen receptor degraders (SERDs), showing promise in treating hormone-dependent cancers .

Study on Antitumor Efficacy

A study conducted by Paul et al. synthesized a series of (1R,2S)-2-(1H-indazol-6-yl)spiro [cyclopropane-1,3′-indolin]-2′-one derivatives. Among these, compound 81c was identified as a potent PLK4 inhibitor with significant antitumor activity against HCT116 colon cancer cells in vivo .

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| 81c | PLK4 | <10 | Effective in vivo tumor growth inhibition |

Development of Anti-inflammatory Agents

Research has indicated that certain indazole derivatives can effectively inhibit pro-inflammatory cytokines, suggesting their potential role in treating inflammatory conditions. The introduction of electron-withdrawing groups like fluorine enhances this activity by increasing the compound's reactivity towards biological targets .

Q & A

Q. What synthetic strategies are recommended for preparing 1H-Indazole-1-carboxylic acid, 4-fluoro-3-iodo-, 1,1-dimethylethyl ester?

Methodological Answer: The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Halogenation : Introduce iodine at the 3-position via electrophilic iodination (e.g., using N-iodosuccinimide under acidic conditions) . Fluorination at the 4-position may employ fluorinating agents like Selectfluor™ in anhydrous solvents.

- Esterification : Protect the carboxylic acid group using Boc (tert-butoxycarbonyl) chemistry. For example, react the acid with Boc anhydride in the presence of a base (e.g., DMAP) in dichloromethane .

- Reaction Conditions : Reflux in acetic acid with sodium acetate is a common approach for condensation reactions in similar indazole derivatives (2.5–5 h, monitored by TLC) .

Q. How is the tert-butyl ester group introduced or removed under mild conditions?

Methodological Answer:

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : A singlet at δ ~1.4 ppm for the tert-butyl group; splitting patterns for aromatic protons (fluoro and iodo substituents deshield adjacent protons).

- ¹⁹F NMR : A distinct peak for the fluorine substituent (chemical shift depends on electronic environment) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ for C₁₃H₁₃FINO₂: 394.99). Iodine’s isotopic pattern (1:1 ratio for [M]⁺ and [M+2]⁺) is diagnostic .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro and iodo) influence the reactivity of the indazole core?

Methodological Answer:

- Cross-Coupling Reactions : The 3-iodo group enables Suzuki-Miyaura coupling with boronic acids (e.g., Pd catalysts, base). Fluorine’s meta-directing effect may stabilize intermediates .

- Nucleophilic Substitution : Iodo is a good leaving group; reactivity can be enhanced by neighboring electron-withdrawing fluorine.

- Computational Insights : Density Functional Theory (DFT) studies predict charge distribution and activation barriers. For example, calculate Fukui indices to identify electrophilic/nucleophilic sites .

Q. What strategies optimize regioselectivity during iodination at the 3-position?

Methodological Answer:

Q. How can researchers address contradictions in reported synthetic yields for similar indazole derivatives?

Methodological Answer:

- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous NaOAc in acetic acid) .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., di-iodinated products).

- Optimization Table :

| Variable | Tested Conditions | Outcome (Yield) | Reference |

|---|---|---|---|

| Iodination Agent | NIS vs. I₂/HNO₃ | NIS: 75% purity | |

| Reaction Time | 2 h vs. 5 h | 5 h: Higher conversion |

Q. What degradation pathways are observed for this compound, and how are they mitigated?

Methodological Answer:

- Hydrolysis : The tert-butyl ester hydrolyzes in acidic/alkaline conditions. Store at -20°C in anhydrous DMSO or acetonitrile.

- Light Sensitivity : Iodo-substituted aromatics may undergo photodehalogenation. Use amber vials and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.